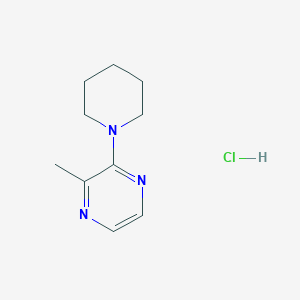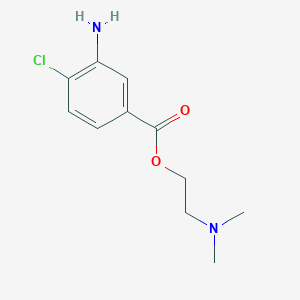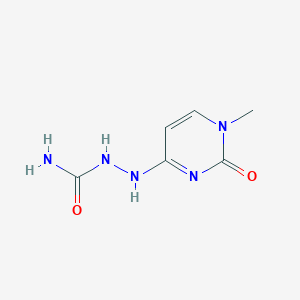
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride, also known as MPP or 2-methyl-3-(1-piperidinyl) pyrazine hydrochloride, is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder that is soluble in water and has a molecular weight of 218.73 g/mol.
Mécanisme D'action
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride binds to the α4β2 nAChR with high affinity and activates the receptor. This activation leads to the influx of cations, including calcium, into the cell. This influx of calcium triggers a series of intracellular signaling pathways that ultimately lead to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. The release of these neurotransmitters is critical for the regulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Pyrazine, 2-methyl-3-piperidino-, monohydrochloride enhances the release of dopamine, acetylcholine, and glutamate in various brain regions. In vivo studies have shown that Pyrazine, 2-methyl-3-piperidino-, monohydrochloride can improve cognitive function, increase locomotor activity, and reduce anxiety-like behavior in rodents. Pyrazine, 2-methyl-3-piperidino-, monohydrochloride has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride is a valuable research tool due to its high potency and selectivity for the α4β2 nAChR. It has been used in a wide range of in vitro and in vivo experiments to study the role of this receptor in various physiological and pathological processes. However, Pyrazine, 2-methyl-3-piperidino-, monohydrochloride has some limitations. It is a highly toxic compound and must be handled with care. It is also relatively expensive compared to other research tools.
Orientations Futures
There are several future directions for the use of Pyrazine, 2-methyl-3-piperidino-, monohydrochloride in scientific research. One area of interest is the role of α4β2 nAChR in the pathophysiology of neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and addiction. Pyrazine, 2-methyl-3-piperidino-, monohydrochloride may be a valuable tool for studying the mechanisms underlying these disorders and developing new treatments. Another area of interest is the development of new compounds that target the α4β2 nAChR with greater selectivity and efficacy than Pyrazine, 2-methyl-3-piperidino-, monohydrochloride. These compounds may have therapeutic potential for a wide range of disorders.
Méthodes De Synthèse
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride can be synthesized by reacting 2-methyl-3-piperidinol with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to form Pyrazine, 2-methyl-3-piperidino-, monohydrochloride hydrochloride. This synthesis method has been well established and is widely used in laboratories.
Applications De Recherche Scientifique
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride is commonly used as a research tool in neuroscience and pharmacology. It is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is widely expressed in the brain. Pyrazine, 2-methyl-3-piperidino-, monohydrochloride has been used to study the role of α4β2 nAChR in the regulation of neurotransmitter release, synaptic plasticity, learning, and memory.
Propriétés
Numéro CAS |
13522-00-4 |
|---|---|
Nom du produit |
Pyrazine, 2-methyl-3-piperidino-, monohydrochloride |
Formule moléculaire |
C10H16ClN3 |
Poids moléculaire |
213.71 g/mol |
Nom IUPAC |
2-methyl-3-piperidin-1-ylpyrazine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-10(12-6-5-11-9)13-7-3-2-4-8-13;/h5-6H,2-4,7-8H2,1H3;1H |
Clé InChI |
RVFLZTKPQNDPMI-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN=C1N2CCCCC2.Cl |
SMILES canonique |
CC1=NC=CN=C1N2CCCCC2.Cl |
Autres numéros CAS |
13522-00-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















